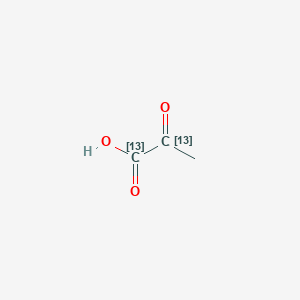
Pyruvic-1,2-13C2 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvic-1,2-13C2 acid: is a stable isotope-labeled compound of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyruvic-1,2-13C2 acid can be synthesized through various methods. One common approach involves the isotopic labeling of pyruvic acid using carbon-13 enriched precursors. The reaction typically involves the condensation of labeled acetic acid with formaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity and chemical integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyruvic-1,2-13C2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetic acid and carbon dioxide.
Reduction: It can be reduced to lactic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with pyruvic acid derivatives under mild conditions.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyruvic-1,2-13C2 acid is used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms. Its isotopic labeling allows for precise tracking of carbon atoms in biochemical reactions .
Biology: In biological research, it is used to investigate cellular respiration and metabolic flux. It helps in understanding the dynamics of the citric acid cycle and glycolysis .
Medicine: In medical research, this compound is used as a diagnostic tool for metabolic disorders and in the development of therapeutic agents targeting metabolic pathways .
Industry: Industrially, it is used in the production of labeled compounds for research and development purposes. It also finds applications in the synthesis of pharmaceuticals and fine chemicals .
Mecanismo De Acción
Pyruvic-1,2-13C2 acid exerts its effects by participating in metabolic pathways such as glycolysis and the citric acid cycle. It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP. The labeled carbon atoms allow for detailed tracking of metabolic intermediates and fluxes .
Comparación Con Compuestos Similares
- Pyruvic-1-13C acid
- Pyruvic-2-13C acid
- Pyruvic-1,2-13C2,d4 acid
Comparison: Pyruvic-1,2-13C2 acid is unique due to the dual labeling of carbon atoms at positions 1 and 2, which provides more detailed information in metabolic studies compared to single-labeled compounds. This dual labeling allows for the simultaneous tracking of multiple metabolic pathways and intermediates, making it a valuable tool in research .
Propiedades
Número CAS |
754966-21-7 |
|---|---|
Fórmula molecular |
C3H4O3 |
Peso molecular |
90.047 g/mol |
Nombre IUPAC |
2-oxo(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1,3+1 |
Clave InChI |
LCTONWCANYUPML-SUEIGJEOSA-N |
SMILES isomérico |
C[13C](=O)[13C](=O)O |
SMILES canónico |
CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
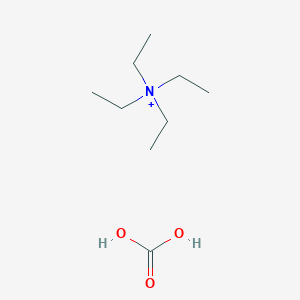
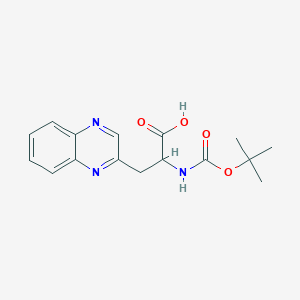
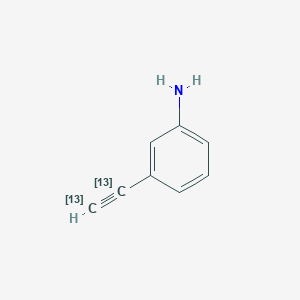
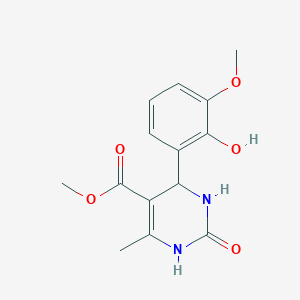
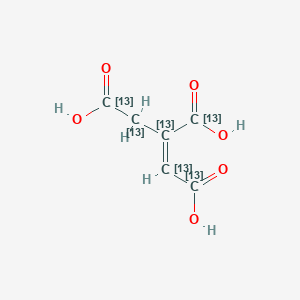
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)

![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
